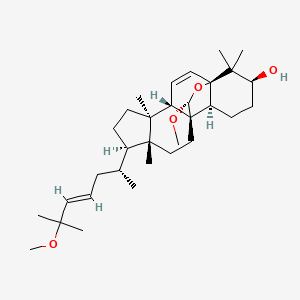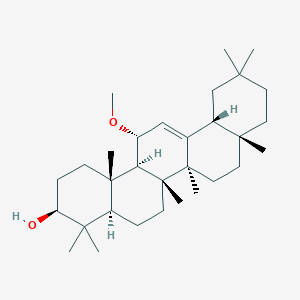
11-Hydroxycodaphniphylline
描述
11-Hydroxycodaphniphylline is a naturally occurring alkaloid derived from the leaves of the plant Daphniphyllum subverticillatum . This compound belongs to the Daphniphyllum alkaloid family, which is known for its complex polycyclic structures and diverse biological activities . The unique structural features and bioactivities of these alkaloids have made them a subject of interest in medicinal chemistry and pharmacology .
作用机制
Target of Action
It is known that daphniphyllum alkaloids, the family to which 11-hydroxycodaphniphylline belongs, have extensive bioactivities , suggesting they interact with multiple biological targets.
Biochemical Pathways
Daphniphyllum alkaloids, in general, are known for their unique synthetic pathways and complex structures . More research is needed to understand the specific pathways affected by this compound and their downstream effects.
Result of Action
As a member of the Daphniphyllum alkaloids, it is likely to have significant bioactivities , but specific effects at the molecular and cellular level need to be investigated further.
生化分析
Biochemical Properties
11-Hydroxycodaphniphylline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit moderate cytotoxicity against HeLa cells and weak cytotoxicity against A549, MGC-803, and COLO-205 tumor cells . The interactions of this compound with these cells suggest its potential as an anti-cancer agent. Additionally, the compound’s interaction with specific enzymes involved in cellular metabolism and signaling pathways further highlights its biochemical significance .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce cytotoxic effects in HeLa cells, which are a type of cervical cancer cell line . This suggests that this compound may interfere with cell proliferation and survival pathways, leading to cell death. Furthermore, its impact on gene expression and cellular metabolism indicates its potential to modulate various cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to interact with enzymes involved in the regulation of cell proliferation and apoptosis . These interactions result in the modulation of signaling pathways that control cell growth and survival. Additionally, the compound’s ability to alter gene expression further contributes to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can induce sustained cytotoxic effects in cancer cell lines, suggesting its potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased cell death . At very high doses, this compound may also induce toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . Animal models have been instrumental in identifying the threshold effects and potential toxicities associated with different dosages of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism is primarily mediated by liver enzymes, which facilitate its biotransformation and elimination from the body . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing cellular metabolism . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound can interact with various intracellular proteins and organelles, influencing its localization and accumulation . These interactions play a critical role in determining the compound’s biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These targeting signals are essential for the compound’s biological activity and its ability to modulate cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxycodaphniphylline involves the extraction of alkaloids from the leaves of Daphniphyllum subverticillatum . The extraction process typically includes the use of organic solvents such as methanol or ethanol, followed by chromatographic separation techniques to isolate the desired compound . The specific reaction conditions for the synthesis of this compound have not been extensively documented, but general methods for alkaloid extraction and purification are applicable .
Industrial Production Methods: Industrial production of this compound is not well-established due to the complexity of its structure and the challenges associated with its synthesis. Most of the available compound is obtained through natural extraction from plant sources .
化学反应分析
Types of Reactions: 11-Hydroxycodaphniphylline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
相似化合物的比较
11-Hydroxycodaphniphylline is unique among Daphniphyllum alkaloids due to its specific hydroxylation pattern and biological activities . Similar compounds include:
Daphnezomine A: Another Daphniphyllum alkaloid with a different carbon skeleton and biological activity profile.
Daphnilongeranin D: A structurally related alkaloid with distinct pharmacological properties.
Dapholdhamine B: Known for its zwitterionic form and unique configuration.
These compounds share some structural similarities but differ in their specific functional groups and bioactivities, highlighting the diversity and potential of Daphniphyllum alkaloids .
属性
IUPAC Name |
1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(8-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47NO4/c1-18(2)20-8-12-27(4)19-15-23(33)30-11-6-7-21(30)29(27,25(20)31(30)16-19)14-9-22(32)26(3)17-34-28(5)13-10-24(26)35-28/h18-21,23-25,33H,6-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENRSDUHJGGCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3CC(C45CCCC4C2(C1N5C3)CCC(=O)C6(COC7(CCC6O7)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can we learn about the structure of 11-Hydroxycodaphniphylline from the research article?
A1: The research article primarily focuses on other novel alkaloids. While it mentions the isolation of this compound, it doesn't provide detailed structural data. To determine the molecular formula, weight, and spectroscopic information for this compound, further investigation beyond this research article is needed. The article does indicate that structures of the novel alkaloids were determined using spectroscopic methods and chemical evidence []. It's likely similar methods were employed to confirm the structure of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





